9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine
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Overview
Description
9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine is a complex organic compound with the molecular formula C55H64N2 and a molecular weight of 753.11 g/mol . This compound is primarily used in research and development, particularly in the field of organic electronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine typically involves multiple steps, including the formation of the fluorene core and subsequent functionalization at the 2,7-positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and tolyl groups, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine has several scientific research applications, including:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs).
Material Science: Investigated for its potential in creating high-performance materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other optoelectronic devices . The molecular targets include the active layers of these devices, where the compound facilitates the movement of positive charges (holes) through the material .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-N2,N7-bis(3-methylphenyl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Similar in structure but with different alkyl groups, affecting its electronic properties.
2,7-Dibromo-9,9′-spirobifluorene: Used in similar applications but with different functional groups, leading to variations in performance.
Uniqueness
9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine is unique due to its specific combination of alkyl and aryl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for use in advanced optoelectronic devices .
Properties
Molecular Formula |
C55H64N2 |
---|---|
Molecular Weight |
753.1 g/mol |
IUPAC Name |
2-N-(2-methylphenyl)-7-N-(3-methylphenyl)-9,9-dioctyl-2-N,7-N-diphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C55H64N2/c1-5-7-9-11-13-23-38-55(39-24-14-12-10-8-6-2)52-41-48(56(45-28-17-15-18-29-45)47-32-25-26-43(3)40-47)34-36-50(52)51-37-35-49(42-53(51)55)57(46-30-19-16-20-31-46)54-33-22-21-27-44(54)4/h15-22,25-37,40-42H,5-14,23-24,38-39H2,1-4H3 |
InChI Key |
KDFPUYCQIRIAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7C)CCCCCCCC |
Origin of Product |
United States |
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